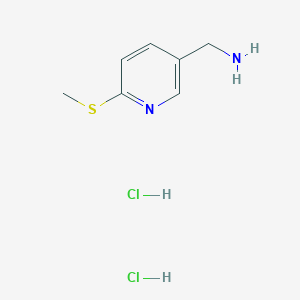
N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, the production of inflammatory mediators, and the induction of oxidative stress in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is its low toxicity profile, which makes it a safe and promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. One direction is to further explore its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent, as it has shown potential in animal models. In addition, future studies could focus on improving the solubility of this compound in water, which could increase its potential for use in experimental settings.
Synthesis Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 5-nitroisophthalic acid with thionyl chloride to form 5-nitroisophthaloyl chloride. The second step involves the reaction of 5-nitroisophthaloyl chloride with N-methylpiperidine to form N-(5-nitroisophthaloyl)-N-methylpiperidine. The third step involves the reduction of N-(5-nitroisophthaloyl)-N-methylpiperidine with sodium dithionite to form this compound.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-4-2-3-11-24(13)30(28,29)16-8-5-14(6-9-16)19(25)22-15-7-10-17-18(12-15)21(27)23-20(17)26/h5-10,12-13H,2-4,11H2,1H3,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPOOCKJAUIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

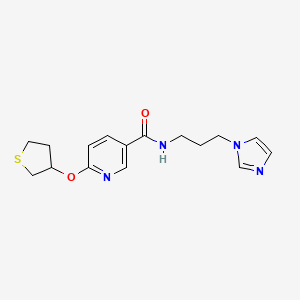
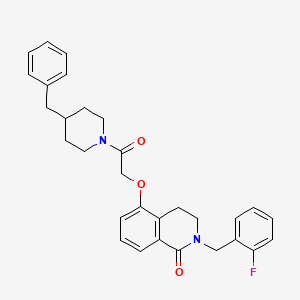

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B2979797.png)
![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)
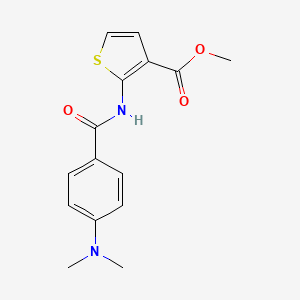
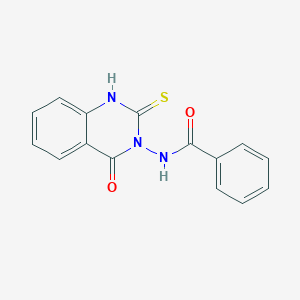
![2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2979801.png)
![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)
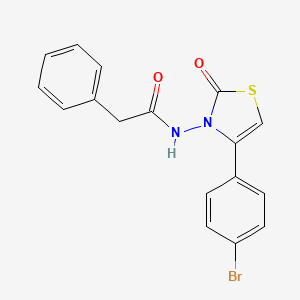
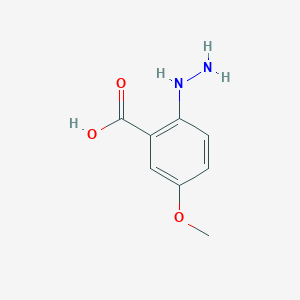
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)
![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)
